molecular formula C21H19N5OS B10999326 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999326
M. Wt: 389.5 g/mol
InChI Key: UXYMSOUWCSVSPF-UHFFFAOYSA-N
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Description

3-Isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 3 and a phenyl group at position 1. The pyrazole ring is linked via a carboxamide bridge to a thiazol moiety bearing a pyridin-3-yl group at position 2. This structure integrates pharmacophoric elements common in medicinal chemistry: the pyrazole and thiazol rings are known for their roles in kinase inhibition, while the pyridine group enhances solubility and binding specificity .

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H19N5OS/c1-14(2)17-11-19(26(25-17)16-8-4-3-5-9-16)20(27)24-21-23-18(13-28-21)15-7-6-10-22-12-15/h3-14H,1-2H3,(H,23,24,27)

InChI Key

UXYMSOUWCSVSPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Preliminary studies indicate that 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific enzymes involved in tumor progression, particularly protein kinases that play critical roles in cancer cell signaling pathways .

    Case Study:
    In vitro studies demonstrated that the compound effectively reduced the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

    Anti-inflammatory Properties

    The compound has shown significant anti-inflammatory effects in preclinical models. It may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .

    Case Study:
    Molecular docking studies have indicated that 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide binds effectively to the active site of 5-lipoxygenase, suggesting its potential role as an anti-inflammatory agent .

    Antimicrobial Activity

    Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

    Case Study:
    In vitro assays have demonstrated the effectiveness of the compound against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

    Synthesis Techniques

    The synthesis of 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. Common methods include:

    • Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
    • Thiazole Synthesis: Employing thioketones and nitrogen-containing heterocycles.
    • Final Coupling Reaction: Combining the synthesized intermediates to form the final product under controlled conditions.

    Specific reaction conditions such as temperature, solvents, and catalysts can vary based on desired yield and purity.

    Comparative Analysis with Related Compounds

    Compound Name Structural Features Unique Properties
    3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamidePyrazole ring, thiazole moietyExhibits anticancer and anti-inflammatory properties
    N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-pyrazoleBenzimidazole instead of thiazoleDifferent biological activity profiles
    4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl esterBenzimidazole ring with carboxylic acidKnown for anti-cancer properties

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    A. Thiazol-2-yl Carboxamide Derivatives ()

    Compounds 4d–4i share a thiazol-2-yl carboxamide backbone but differ in substituents on the thiazol’s 5-position and the benzamide group. For example:

    • 4d: Morpholinomethyl substituent on thiazol.
    • 4e : Methylpiperazinyl group.
    • 4f: Isopropyl(methyl)amino group.

    Comparison :

    • The morpholine group in 4d improves aqueous solubility due to its polarity, whereas the methylpiperazine in 4e may enhance blood-brain barrier penetration.

    B. Pyrazole-Thiazol Hybrids ()

    • Compound 41 (): Features a methyl(3-methyl-1-phenyl-pyrazol-5-yl)amino group on thiazol, with acetamide instead of carboxamide.
    • Compound 94 (): Incorporates a cyclopropane-carboxamide and benzo[d][1,3]dioxol group.

    Comparison :

    • The cyclopropane ring in 94 increases structural rigidity, which could enhance target selectivity but reduce synthetic yield (25% vs. ~30–50% for simpler analogs) .
    • The target compound’s pyridin-3-yl group may offer stronger π-π stacking interactions compared to 94 ’s benzo[d][1,3]dioxol moiety .

    C. Carboxamide vs. Carbothioamide ()

    Pyrazole carbothioamides (e.g., a-r in ) replace the carboxamide oxygen with sulfur.

    Comparison :

    • This contrasts with the target compound’s carboxamide, which favors polar interactions .

    D. Pesticide Analogs ()

    Tolfenpyrad (ISO name) shares a pyrazole-carboxamide core but includes chloro, ethyl, and 4-methylphenoxybenzyl groups.

    Comparison :

    • The chloro and ethyl substituents in Tolfenpyrad are critical for pesticidal activity, whereas the target compound’s pyridinyl-thiazol and phenyl groups suggest a therapeutic rather than agrochemical application .

    Physical and Spectral Properties

    Compound Melting Point (°C) Key Spectral Data (1H NMR, δ ppm) Molecular Weight (g/mol)
    Target Compound Not reported Not available ~378.45 (calculated)
    4d () 178–180 8.65 (s, 1H, pyridine), 3.70–3.60 (m, 8H) ~469.34
    4e () 165–167 8.62 (s, 1H, pyridine), 2.50 (s, 3H) ~482.41
    Tolfenpyrad () Not reported Not available 383.9
    • Spectral Trends : Pyridine protons in analogs (e.g., 4d–4e ) resonate near δ 8.60–8.65, consistent with the target compound’s expected pyridinyl signals. Thiazol protons typically appear as singlets around δ 7.80–8.00 .

    Biological Activity

    3-Isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes:

    • Pyrazole ring
    • Thiazole moiety
    • Isopropyl group

    The molecular formula is C21H19N5OSC_{21}H_{19}N_{5}OS with a molecular weight of approximately 389.5 g/mol. Its unique structural characteristics contribute to its biological efficacy, particularly in enzyme inhibition and interaction with cellular pathways.

    Anticancer Properties

    Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest it may inhibit specific protein kinases involved in cancer cell proliferation. Molecular docking studies have shown that it effectively binds to these targets, which correlates with its observed anti-cancer activity.

    Anti-inflammatory Effects

    The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways. This activity positions it as a candidate for treating inflammatory diseases .

    Antimicrobial Activity

    In addition to its anticancer and anti-inflammatory properties, 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has shown antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance its antimicrobial efficacy .

    Structure–Activity Relationship (SAR)

    The SAR studies reveal critical insights into how structural modifications influence biological activity:

    ModificationEffect on Activity
    Electron-withdrawing groups on the thiazoleIncrease in antimicrobial potency
    Hydrophobic moietiesEnhanced membrane permeability
    Substituents on the pyrazole ringImpact on kinase inhibition

    These findings underscore the importance of specific functional groups in optimizing the compound's pharmacological profile.

    Study 1: Anticancer Activity

    A recent study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics. The study also highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation .

    Study 2: Anti-inflammatory Mechanisms

    In another investigation, researchers assessed the compound's impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses through NF-kB pathway inhibition .

    Study 3: Antimicrobial Efficacy

    A comprehensive screening against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 mM to 4.23 mM against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

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